2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
CAS No.: 1251579-91-5
Cat. No.: VC4806622
Molecular Formula: C20H14BrFN4O3S
Molecular Weight: 489.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251579-91-5 |
---|---|
Molecular Formula | C20H14BrFN4O3S |
Molecular Weight | 489.32 |
IUPAC Name | 2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C20H14BrFN4O3S/c1-28-13-5-2-11(3-6-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-4-7-15(22)14(21)8-12/h2-9H,10H2,1H3,(H,23,24,27) |
Standard InChI Key | XPDNLVNQCLOFFV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Introduction
Structural Characterization and Key Features
The compound consists of a pyrimidin-4-ol core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 3-bromo-4-fluorophenyl group.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₄BrFN₄O₂S |
Molecular Weight | 473.27 g/mol |
Hypothetical LogP | ~4.5 (estimated) |
Polar Surface Area | ~72 Ų (estimated) |
Note: Values are extrapolated from structurally similar compounds, such as those in and .
Synthetic Pathways and Methodologies
The synthesis likely involves multistep reactions combining heterocycle formation and functional group transformations.
Core Pyrimidin-4-ol Formation
Pyrimidin-4-ol derivatives are typically synthesized via cyclization reactions of nitriles or amidines. For example, 6-(4-methoxyphenyl)pyrimidin-4-ol could be prepared by reacting a substituted amidine with a β-keto ester under acidic conditions .
Thioether Linkage Construction
The thioether group is introduced via nucleophilic substitution. A halogenated methylene oxadiazole (e.g., bromo or chloro derivatives) reacts with a thiolate (e.g., derived from pyrimidin-4-ol) in a polar aprotic solvent (e.g., DMF) .
1,2,4-Oxadiazole Synthesis
1,2,4-Oxadiazoles are often formed via cyclocondensation of nitrile oxides with amines or amidoximes. For the 3-(3-bromo-4-fluorophenyl) substituent, bromination and fluorination of the phenyl ring would occur prior to oxadiazole formation .
Comparative Analysis with Related Compounds
Structural Analogues
Functional Group Impact
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Thioether (–S–): Enhances lipophilicity and redox activity, potentially influencing bioavailability and target binding .
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3-Bromo-4-fluorophenyl: Bromine introduces steric bulk and electronic effects, while fluorine enhances metabolic stability .
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Ensuring precise substitution patterns on the phenyl and oxadiazole rings.
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Purification: Handling bromine’s reactivity during chromatography.
Computational Modeling
Molecular docking studies could predict interactions with targets like kinases or G-quadruplex DNA, guiding further optimization .
Parameter | Recommendation |
---|---|
Thermal Stability | Avoid prolonged heating (>80°C) |
Light Sensitivity | Store in amber vials under inert gas |
Toxicity | Handle with gloves; avoid skin contact |
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